molecular formula C11H11BrO B578643 (4-Bromo-3-methylphenyl)(cyclopropyl)methanone CAS No. 1267167-02-1

(4-Bromo-3-methylphenyl)(cyclopropyl)methanone

Cat. No.: B578643
CAS No.: 1267167-02-1
M. Wt: 239.112
InChI Key: XJPNKCPSLVJPCM-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylphenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C11H11BrO. It is a brominated aromatic ketone, characterized by the presence of a bromine atom at the 4-position and a methyl group at the 3-position on the phenyl ring, along with a cyclopropyl group attached to the carbonyl carbon. This compound is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methylphenyl)(cyclopropyl)methanone typically involves the bromination of 3-methylacetophenone followed by the introduction of the cyclopropyl group. One common method includes:

    Bromination: 3-Methylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-methylacetophenone.

    Cyclopropylation: The brominated product is then reacted with cyclopropylmagnesium bromide (Grignard reagent) under anhydrous conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and cyclopropylation to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylphenyl)(cyclopropyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Substitution: Formation of (4-Substituted-3-methylphenyl)(cyclopropyl)methanone derivatives.

    Reduction: Formation of (4-Bromo-3-methylphenyl)(cyclopropyl)methanol.

    Oxidation: Formation of (4-Bromo-3-methylbenzoic acid).

Scientific Research Applications

(4-Bromo-3-methylphenyl)(cyclopropyl)methanone is utilized in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylphenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The cyclopropyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-3-methylphenyl)(phenyl)methanone: Similar structure but with a phenyl group instead of a cyclopropyl group.

    (4-Bromo-3-methylphenyl)(ethyl)methanone: Similar structure but with an ethyl group instead of a cyclopropyl group.

    (4-Bromo-3-methylphenyl)(methyl)methanone: Similar structure but with a methyl group instead of a cyclopropyl group.

Uniqueness

(4-Bromo-3-methylphenyl)(cyclopropyl)methanone is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for specific applications in research and industry.

Properties

IUPAC Name

(4-bromo-3-methylphenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPNKCPSLVJPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718196
Record name (4-Bromo-3-methylphenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267167-02-1
Record name (4-Bromo-3-methylphenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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